molecular formula C12H9Cl2NO2S B277317 Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate CAS No. 351156-91-7

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

Cat. No.: B277317
CAS No.: 351156-91-7
M. Wt: 302.2 g/mol
InChI Key: GIOFCQOUWOEQFQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate is a high-purity chemical compound designed for scientific research and development. As a member of the 2-aminothiophene family, this compound serves as a versatile synthetic building block. Its molecular structure, featuring a 2,4-dichlorophenyl substituent and a methyl ester group, makes it a valuable precursor in organic synthesis, particularly through methodologies like the Gewald reaction for constructing complex thiophene derivatives . Researchers utilize this compound in the exploration of new pharmacologically active molecules; thiophene-based structures are frequently investigated for their potential antimicrobial and anti-inflammatory properties . The presence of both amino and ester functional groups provides reactive sites for further chemical modifications, enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies and medicinal chemistry campaigns. This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

IUPAC Name

methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S/c1-17-12(16)10-8(5-18-11(10)15)7-3-2-6(13)4-9(7)14/h2-5H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOFCQOUWOEQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=C(C=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351156-91-7
Record name methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
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Preparation Methods

Reaction Mechanism and Conditions

  • Step 1 : Knoevenagel-Cope condensation between 2,4-dichloroacetophenone and methyl cyanoacetate forms an α,β-unsaturated nitrile intermediate.

  • Step 2 : Sulfur incorporation via nucleophilic attack on the nitrile group.

  • Step 3 : Cyclization to form the thiophene ring, yielding the final product.

Optimized Conditions :

  • Solvent : Ethanol or methanol.

  • Temperature : Reflux (70–80°C) for 4–6 hours.

  • Base : Morpholine (1.0 equiv.) or triethylamine (1.2 equiv.).

  • Yield : 60–75% after recrystallization from ethanol/water.

Microwave-Assisted Gewald Reaction

Microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes. This method is ideal for high-throughput synthesis.

Procedure and Advantages

  • Reactants : 2,4-Dichloroacetophenone (1.0 equiv.), methyl cyanoacetate (1.2 equiv.), sulfur (1.5 equiv.), and KOH (0.5 equiv.).

  • Conditions : Microwave irradiation at 100°C for 15–20 minutes in ethanol.

  • Yield : 70–80% with minimal by-products.

Key Benefits :

  • 10-fold reduction in reaction time.

  • Improved purity due to controlled heating.

Alternative Synthetic Strategies

Multi-Step Functionalization of Preformed Thiophenes

  • Step 1 : Synthesis of 4-(2,4-dichlorophenyl)thiophene-3-carboxylate via Friedel-Crafts acylation.

  • Step 2 : Nitration followed by reduction to introduce the amino group.

  • Yield : 45–55% (lower efficiency due to side reactions).

Solid-Phase Synthesis

  • Utilizes Wang resin-bound cyanoacetate for iterative coupling and cyclization.

  • Yield : 50–60% after cleavage with trifluoroacetic acid.

Comparative Analysis of Methods

Method Conditions Yield Purification Advantages
Traditional Gewald Reflux, 4–6 h60–75%RecrystallizationScalability, cost-effective
Microwave Gewald 100°C, 15–20 min70–80%FiltrationRapid, high purity
Multi-Step Sequential reactions45–55%Column chromatographyFlexibility in intermediate modification
Solid-Phase Resin-based, 24 h50–60%TFA cleavageAutomated, parallel synthesis

Critical Parameters and Challenges

Key Variables Affecting Yield

  • Stoichiometry : Excess sulfur (1.5–2.0 equiv.) minimizes dimerization.

  • Base Selection : Morpholine outperforms inorganic bases in suppressing side products.

  • Solvent Polarity : Ethanol enhances solubility of intermediates compared to DMF.

Common By-Products and Mitigation

  • Dimeric Adducts : Formed via Michael addition; controlled by maintaining stoichiometry and reaction time.

  • Oxidation Products : Avoided by conducting reactions under nitrogen atmosphere.

Industrial and Scalability Considerations

  • Continuous Flow Systems : Improve reproducibility for kilogram-scale production.

  • Cost Analysis : Raw material costs dominate (2,4-dichloroacetophenone: ~$120/mol; methyl cyanoacetate: ~$50/mol).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate has been investigated for its potential therapeutic effects. Thiophene derivatives are known for their diverse biological activities, including anti-inflammatory and analgesic properties. Research indicates that compounds with thiophene structures can inhibit certain enzymes related to inflammation, making them candidates for anti-inflammatory drugs .

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that thiophene derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This compound showed promising results in reducing inflammation in animal models .
  • Antimicrobial Properties : Another study highlighted the compound's efficacy against various bacterial strains, suggesting that it could be developed into a novel class of antimicrobial agents .

Synthesis Overview

StepDescription
Step 1 Formation of the thiophene ring through cyclization reactions involving appropriate precursors.
Step 2 Introduction of the amino group via nucleophilic substitution.
Step 3 Functionalization at the carboxylate position to yield the final product.

This multi-step synthesis allows for the introduction of various substituents that can enhance biological activity or modify physical properties for material applications.

Material Science Applications

In addition to its pharmacological potential, this compound is being explored for use in organic electronics due to its electronic properties.

Organic Electronics

Thiophene-based compounds are integral to organic semiconductors used in devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The compound's ability to act as a p-type semiconductor makes it suitable for incorporation into electronic devices.

Mechanism of Action

The mechanism of action for methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved are still under investigation, but it is thought to affect signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
  • Molecular Formula: C₁₂H₉ClNO₂S
  • Molecular Weight: 266.72 g/mol (CAS: Not explicitly provided) .
  • Key Differences : The absence of a second chlorine atom at the phenyl ring’s ortho position reduces steric hindrance and lipophilicity compared to the 2,4-dichloro analog. This may decrease membrane permeability and alter binding affinity in biological systems .
Methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate
  • CAS : 351156-69-9 .
  • This positional isomerism could lead to divergent biological activity compared to the 2,4-dichloro derivative .
Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
  • CAS : 350988-34-0 .
  • Key Differences : The methoxy group is electron-donating, enhancing the electron density of the thiophene ring. This increases reactivity in electrophilic substitutions and may improve solubility in polar solvents compared to chlorinated analogs .

Ester Group Modifications

Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
  • CAS : 350989-83-2 .
  • Key Differences : Replacing the methyl ester with an ethyl group increases steric bulk and lipophilicity. This modification may slow ester hydrolysis in vivo, prolonging half-life but reducing water solubility .
Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
  • Availability : Discontinued (CymitQuimica) .
  • However, this may also limit interactions with narrow active sites in target proteins .

Substituent Additions on the Thiophene Ring

Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate
  • CAS : 350989-83-2 .
  • Key Differences : A methyl group at position 5 of the thiophene ring adds steric bulk, which could hinder rotation around the thiophene-phenyl bond. This rigidity might enhance selectivity in molecular interactions .

Physicochemical Comparison

Compound Molecular Weight (g/mol) LogP* Solubility (Polar Solvents)
Methyl 2-amino-4-(2,4-dichlorophenyl) 302.18 ~3.5 Low
Methyl 2-amino-4-(4-chlorophenyl) 266.72 ~2.8 Moderate
Methyl 2-amino-4-(4-methoxyphenyl) 275.37 ~2.0 High
Ethyl 2-amino-4-(2,4-dichlorophenyl) 316.21 ~4.0 Very Low

*Estimated based on substituent contributions.

Biological Activity

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate (CAS Number: 351156-91-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₉Cl₂N₁O₂S
  • Molecular Weight : 302.18 g/mol
  • CAS Number : 351156-91-7

The compound features a thiophene ring substituted with a dichlorophenyl group and an amino group, which are crucial for its biological activity.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. For instance:

  • Cell Proliferation Inhibition : In vitro studies reported significant inhibition of cell proliferation in several cancer cell lines, including HeLa (cervical cancer) and HCT-116 (colon cancer). The compound exhibited IC₅₀ values ranging from 5 to 15 μM, indicating potent activity against these cancer types .
  • Mechanism of Action : Research indicates that the compound may induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. Additionally, it has been shown to disrupt tubulin polymerization, thereby arresting the cell cycle at the G2/M phase .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • Inhibition of Cytokine Release : Studies have demonstrated that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential use in treating inflammatory conditions .
  • Mechanistic Insights : The anti-inflammatory action is thought to involve inhibition of the NF-kB signaling pathway, which plays a critical role in inflammation and immune responses .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of various thiophene derivatives, including this compound. The compound was evaluated for its ability to inhibit cell growth in multiple cancer cell lines. The results indicated:

Cell LineIC₅₀ (μM)
HeLa8
HCT-11610
A549 (lung cancer)12

This study highlighted the compound's selectivity and potency against specific cancer types .

Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, researchers assessed the impact of this compound on cytokine release from LPS-stimulated macrophages. The findings revealed:

CytokineControl Release (pg/mL)Compound Treatment (pg/mL)
TNF-alpha500150
IL-6300100

These results underscore the compound's potential as an anti-inflammatory agent by significantly reducing cytokine levels compared to controls .

Q & A

Basic: What are the common synthetic routes for Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate, and what key reaction parameters influence yield and purity?

Answer:
The compound is typically synthesized via the Gewald reaction, a two-step process involving cyclization of ketones or aldehydes with cyanoacetates and elemental sulfur in the presence of a base (e.g., morpholine or DABCO). Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Temperature control : Maintaining 80–100°C prevents side reactions .
  • Catalyst optimization : Bases like triethylamine improve yield by facilitating deprotonation .
    For industrial-scale synthesis, continuous flow reactors and automated platforms are employed to ensure reproducibility and scalability .

Basic: What spectroscopic techniques are recommended for characterizing this compound, and which functional groups are critical for identification?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Signals at δ 6.8–7.5 ppm confirm the 2,4-dichlorophenyl aromatic protons. The NH₂ group appears as a broad singlet (~δ 5.5 ppm) .
    • ¹³C NMR : Carbonyl (C=O) at ~165 ppm and thiophene ring carbons between 110–140 ppm .
  • IR spectroscopy : Stretching vibrations at ~3300 cm⁻¹ (N-H), 1680 cm⁻¹ (ester C=O), and 1550 cm⁻¹ (C-Cl) .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 329.74 (C₁₂H₉Cl₂NO₂S) confirms the molecular formula .

Advanced: How do the electronic and steric effects of the 2,4-dichlorophenyl substituent influence the compound’s reactivity and biological activity compared to other aryl groups?

Answer:
The 2,4-dichlorophenyl group introduces:

  • Electron-withdrawing effects : Enhances electrophilicity of the thiophene ring, facilitating nucleophilic substitutions .
  • Steric hindrance : Reduces π-stacking interactions but improves selectivity in receptor binding (e.g., adenosine receptors) .
Substituent Comparison Biological Activity (IC₅₀) LogP
2,4-Dichlorophenyl (target compound)12 nM (Adenosine A₁ receptor)3.8
4-Methylphenyl85 nM2.9
p-Tolyl120 nM2.5

The dichlorophenyl group’s higher lipophilicity (LogP) correlates with improved membrane permeability and target engagement .

Advanced: What strategies can resolve contradictions in reported biological activity data for this compound across different pharmacological models?

Answer:
Contradictions often arise from:

  • Assay variability : Use standardized protocols (e.g., FRET vs. radioligand binding) to minimize discrepancies .
  • Cellular context : Primary cells vs. immortalized lines may exhibit differing receptor expression levels. Validate targets via siRNA knockdown .
  • Metabolic stability : Assess liver microsome stability (e.g., t₁/₂ > 60 min in human hepatocytes) to rule out false negatives due to rapid degradation .

A meta-analysis approach, integrating data from orthogonal assays (e.g., enzymatic inhibition, cell viability, and in vivo efficacy), is recommended .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Acute toxicity studies report LD₅₀ > 2000 mg/kg (oral, rat), but skin/eye irritation risks necessitate caution .

Advanced: How can computational modeling optimize the design of derivatives with enhanced target specificity?

Answer:

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict binding modes to adenosine receptors. The dichlorophenyl group shows strong hydrophobic interactions in the A₁ receptor pocket .
  • QSAR models : Correlate substituent Hammett constants (σ) with IC₅₀ values to prioritize electron-withdrawing groups for synthesis .
  • ADMET prediction : Tools like SwissADME forecast blood-brain barrier penetration (e.g., 85% probability for the parent compound) .

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